Product packaging for SSR240612(Cat. No.:CAS No. 464930-42-5)

SSR240612

Cat. No.: B611013
CAS No.: 464930-42-5
M. Wt: 793.4 g/mol
InChI Key: GLHHFOSVBQQNAW-GDYXXZBVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Kallikrein-Kinin System and Kinin Receptors in Pathophysiology

The KKS is intricately linked to inflammatory responses, vascular permeability, and pain pathways. nih.govmdpi.comnih.govfrontiersin.orgdovepress.com The two main kinin receptors, B1R and B2R, exhibit distinct expression patterns and roles. The B2R is constitutively expressed in healthy tissues and mediates many of the immediate physiological effects of kinins, such as vasodilation, smooth muscle contraction, and algesia. researchgate.netmdpi.commedchemexpress.comahajournals.org In contrast, the B1R is typically absent or expressed at very low levels in healthy tissues but is significantly upregulated under pathological conditions, including inflammation, tissue injury, and infection. nih.govdovepress.comresearchgate.netmdpi.commedchemexpress.comahajournals.org B1R is primarily activated by kinin metabolites that lack the C-terminal arginine residue, such as des-Arg⁹-bradykinin and des-Arg¹⁰-kallidin. dovepress.comresearchgate.netmdpi.comahajournals.org Perturbations of the KKS have been implicated in a range of disease states, including inflammation, chronic pain, vasculopathy, neuropathy, obesity, diabetes, and cancer. researchgate.netmdpi.commedchemexpress.com Excessive activation and signaling of the KKS generally contribute to a pro-inflammatory state. researchgate.netmdpi.com

Rationale for Targeting Bradykinin (B550075) B1 Receptors in Disease States

The inducible nature of the B1R in pathological conditions makes it an attractive target for therapeutic intervention in diseases characterized by inflammation and chronic pain. mdpi.commedchemexpress.comnih.govahajournals.orgupc.edu While the B2R is involved in acute responses, the B1R is thought to play a more significant role in mediating long-term inflammation and inflammatory pain. mdpi.com Upregulation of B1R has been observed in various pathological settings, including diabetic neuropathy, inflammatory bowel disease, and certain cardiovascular conditions. ahajournals.orgnih.govresearchgate.net Targeting the B1R with selective antagonists aims to block the downstream signaling pathways initiated by its activation under these disease states, potentially reducing inflammation, pain, and other associated pathologies. mdpi.comnih.govupc.edunih.govingentaconnect.com Research suggests that B1R antagonists could be beneficial in treating conditions like sensory polyneuropathy and inflammatory skin diseases. nih.govresearchgate.netnih.gov

Historical Context of Non-Peptide Bradykinin B1 Receptor Antagonists

Early research into bradykinin antagonists primarily focused on peptide-based compounds, often modified analogs of bradykinin itself. ahajournals.orgnih.gov While these peptide antagonists provided valuable tools for understanding the KKS and kinin receptors, they often suffered from limitations such as poor oral bioavailability and rapid degradation by peptidases. nih.govmdpi.com The discovery of practical peptide bradykinin antagonists in the 1980s, achieved through modifications like replacing proline at position 7 with a D-aromatic amino acid, marked a significant step forward. nih.gov However, the need for orally active compounds with improved pharmacokinetic properties spurred the development of non-peptide antagonists. The development of non-peptide bradykinin antagonists represented a crucial advancement in the field, offering the potential for more drug-like properties, including better oral absorption and metabolic stability. nih.govmdpi.comacs.org This shift opened new avenues for exploring the therapeutic potential of B1R antagonism.

Development and Classification of SSR240612 within B1 Receptor Antagonism Research

This compound is classified as a potent, orally active, and specific non-peptide bradykinin B1 receptor antagonist. medchemexpress.commedchemexpress.comresearchgate.net Its development arose from the search for small molecule inhibitors targeting kinin receptors with improved properties compared to earlier peptide antagonists. mdpi.comnih.govmdpi.comacs.org this compound was developed by Sanofi and is noted as being one of the first B1 receptor antagonists to demonstrate efficacy and oral bioavailability in animal models of pain and inflammation. upc.eduresearchgate.net

Detailed research findings on this compound's binding affinity highlight its potency and selectivity for the B1 receptor. Studies have shown that this compound inhibits the binding of a B1 receptor agonist, Lys⁰-des-Arg⁹-BK, to the B1 receptor in human fibroblast MRC5 cells and recombinant human B1 receptors expressed in human embryonic kidney (HEK) cells with inhibition constants (Kᵢ) in the sub-nanomolar range. medchemexpress.comresearchgate.net Specifically, Kᵢ values of 0.48 nM and 0.73 nM have been reported for B1 kinin receptors in human fibroblast MRC5 and HEK cells expressing human B1 receptors, respectively. medchemexpress.commedchemexpress.com While some affinity for the B2 receptor has been noted in certain preparations (e.g., guinea pig ileum membranes and CHO cells expressing human B1 receptor), the potency at B1R is significantly higher, supporting its classification as a selective B1 receptor antagonist. medchemexpress.commedchemexpress.com

Binding Affinity Data for this compound

Receptor Type (Species/Cell Line)Ligand UsedKᵢ (nM)
B1 (Human Fibroblast MRC5)Lys⁰-des-Arg⁹-BK0.48
B1 (HEK cells expressing human B1R)Lys⁰-des-Arg⁹-BK0.73
B2 (Guinea pig ileum membranes)Not specified481
B2 (CHO cells expressing human B1R)Not specified358

Further research has investigated the functional effects of this compound, demonstrating its ability to inhibit B1 receptor-mediated signaling. For instance, it has been shown to inhibit inositol (B14025) phosphate (B84403) 1 formation with an IC₅₀ of 1.9 nM, a measure related to downstream signaling of the B1 receptor. medchemexpress.com Importantly, it showed no significant effect on inositol phosphate-1 formation induced by bradykinin activation of the B2 receptor in human fibroblast MRC5 cells, further supporting its selectivity for B1R. medchemexpress.com

Preclinical studies in animal models have provided evidence for the efficacy of this compound in conditions where B1 receptor activation is implicated. For example, this compound has been shown to block des-Arg⁹-BK-induced paw edema in mice and reduce the duration of the late phase of paw licking in the formalin model of inflammation in mice. medchemexpress.com It has also demonstrated effectiveness in reducing ear edema induced by capsaicin (B1668287) and suppressing tissue destruction and neutrophil accumulation in a rat model of ischemia/reperfusion injury. medchemexpress.comresearchgate.net In a rat model of insulin (B600854) resistance, this compound reversed tactile and cold allodynia, suggesting a role for the inducible B1 receptor in glucose-induced sensory polyneuropathy. nih.govnih.govplos.org These findings underscore the potential therapeutic relevance of this compound as a B1 receptor antagonist in various inflammatory and pain states.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H53ClN4O7S B611013 SSR240612 CAS No. 464930-42-5

Properties

IUPAC Name

(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-methyl-N-propan-2-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H52N4O7S.ClH/c1-27(2)45(5)42(48)38(20-30-10-12-31(13-11-30)25-46-28(3)8-7-9-29(46)4)43-41(47)24-37(34-16-19-39-40(23-34)53-26-52-39)44-54(49,50)36-18-15-32-21-35(51-6)17-14-33(32)22-36;/h10-19,21-23,27-29,37-38,44H,7-9,20,24-26H2,1-6H3,(H,43,47);1H/t28-,29+,37-,38-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHHFOSVBQQNAW-GDYXXZBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC2=CC=C(C=C2)CC(C(=O)N(C)C(C)C)NC(=O)CC(C3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC6=C(C=C5)C=C(C=C6)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1CC2=CC=C(C=C2)C[C@H](C(=O)N(C)C(C)C)NC(=O)C[C@H](C3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC6=C(C=C5)C=C(C=C6)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H53ClN4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047351
Record name SSR 240612
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464930-42-5
Record name D-Phenylalaninamide, (3R)-3-(1,3-benzodioxol-5-yl)-N-[(6-methoxy-2-naphthalenyl)sulfonyl]-β-alanyl-4-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]methyl]-N-methyl-N-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=464930-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SSR240612
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0464930425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SSR 240612
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SSR-240612
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY7B59FYJE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization of Ssr240612: Receptor Interactions and Selectivity

Binding Affinity and Potency at Human Bradykinin (B550075) B1 Receptors

SSR240612 demonstrates high binding affinity for human bradykinin B1 receptors. Studies using human fibroblast MRC5 cells and human embryonic kidney (HEK) cells expressing recombinant human B1 receptors have determined inhibition constants (Ki) in the nanomolar range. Specifically, Ki values of 0.48 nM and 0.73 nM were reported for human fibroblast MRC5 and recombinant human B1 receptors in HEK cells, respectively. targetmol.commedchemexpress.comresearchgate.netmedchemexpress.euresearchgate.net This indicates a strong interaction with the B1 receptor, consistent with its role as a potent antagonist. The compound is described as a high-affinity antagonist of Lys-des-Arg9 in HEK cells expressing human B1 receptor and MRC5 human lung fibroblast B1 expressing cells. upc.edu

Cell TypeReceptor TypeLigand UsedKi (nM)
Human fibroblast MRC5Bradykinin B1 receptor[(3)H]Lys(0)-des-Arg(9)-BK0.48
HEK cells (recombinant human B1)Bradykinin B1 receptor[(3)H]Lys(0)-des-Arg(9)-BK0.73
Guinea pig ileum membranesBradykinin B2 receptor[3H]bradykinin481
CHO cells (human B2 receptor)Bradykinin B2 receptor[3H]bradykinin358

*Note: Data compiled from various sources. targetmol.commedchemexpress.comresearchgate.netmedchemexpress.eu

Selectivity Profile Against Bradykinin B2 Receptors

A key characteristic of this compound is its significant selectivity for the bradykinin B1 receptor over the bradykinin B2 receptor. The selectivity profile has been reported to be in the range of 500- to 1000-fold. researchgate.netresearchgate.netresearchgate.net While this compound exhibits high affinity for the B1 receptor (Ki values between 0.48 and 0.73 nM), its affinity for the B2 receptor is considerably lower, with Ki values reported between 358 and 481 nM. targetmol.commedchemexpress.commedchemexpress.eu This substantial difference in binding affinity underscores its specificity for the B1 receptor subtype.

Receptor TypeKi Range (nM)Selectivity Ratio (vs B1)
Bradykinin B1 receptor0.48 - 0.731
Bradykinin B2 receptor358 - 481500-1000 fold selective for B1

*Note: Data compiled from various sources. targetmol.commedchemexpress.comresearchgate.netmedchemexpress.euresearchgate.netresearchgate.net

Functional Antagonism of B1 Receptor-Mediated Signaling Pathways

This compound acts as a functional antagonist by inhibiting signaling pathways mediated by the activation of the bradykinin B1 receptor. This antagonism has been demonstrated in various cellular contexts.

Inhibition of Inositol (B14025) Phosphate (B84403) Accumulation

One of the key signaling pathways activated by bradykinin B1 receptor stimulation is the accumulation of inositol phosphates. This compound has been shown to inhibit this process. In human fibroblast MRC5 cells, this compound inhibited Lys(0)-des-Arg(9)-BK (a B1 receptor agonist)-induced inositol monophosphate formation with an IC50 of 1.9 nM. targetmol.commedchemexpress.comresearchgate.netresearchgate.netresearchgate.netglpbio.comtargetmol.com This finding indicates that this compound effectively blocks the downstream signaling cascade initiated by B1 receptor activation.

Cellular ModelSignaling PathwayAgonist UsedThis compound EffectIC50 (nM)
Human fibroblast MRC5Inositol monophosphate formationLys(0)-des-Arg(9)-BK (10 nM)Inhibition1.9

*Note: Data compiled from various sources. targetmol.commedchemexpress.comresearchgate.netresearchgate.netresearchgate.netglpbio.comtargetmol.com

Comparative Analysis with Other Bradykinin Receptor Antagonists

This compound is one among several bradykinin receptor antagonists that have been developed. Compared to some other B1 receptor antagonists, this compound was noted as the first B1 receptor antagonist with proven efficacy and oral bioavailability in models of pain and inflammation. upc.edunih.gov Other B1 antagonists mentioned include Chroman-28, Compound 11, BI-113823, R715, ELN-441958, Lys-(Des-Arg9,Leu8)-Bradykinin, JMV-1645, and Safotibant. medchemexpress.euupc.eduadooq.comacs.org B2 receptor antagonists such as Icatibant (HOE-140), Anatibant, and Fasitibant have also been developed. medchemexpress.euadooq.commedchemexpress.comaustinpublishinggroup.com The development of B1 antagonists has gained interest due to the B1 receptor's role in chronic pain and inflammation, in contrast to the B2 receptor's involvement in acute responses. upc.edumdpi.commdpi.com

AntagonistReceptor SelectivityPeptide/Non-peptideKey Features
This compoundB1 selectiveNon-peptidePotent, orally active, proven in vivo efficacy targetmol.comupc.edunih.gov
Chroman-28B1 selectiveNon-peptidePotent, selective upc.eduacs.org
Compound 11B1 selectiveNon-peptideHigh binding affinity upc.edu
IcatibantB2 selectivePeptidePotent, specific, stable medchemexpress.euadooq.commedchemexpress.comaustinpublishinggroup.com
BI-113823B1 selectiveNon-peptideOrally active, selective medchemexpress.eumedchemexpress.com
R715B1 selectiveNon-peptideSelective medchemexpress.euadooq.com
ELN-441958B1 selectiveNon-peptidePotent, neutral, selective, high oral bioavailability medchemexpress.euadooq.com
AnatibantB2 selectiveNon-peptideSelective medchemexpress.eumedchemexpress.com
FasitibantB2 selectiveNon-peptidePotent, selective, high affinity, long-lasting medchemexpress.eumedchemexpress.com
JMV-1645B1 selectiveNon-peptidePotent, selective, high affinity medchemexpress.eu
SafotibantB1 selectiveNon-peptideSelective, analgesic and anti-inflammatory properties medchemexpress.eu

*Note: Data compiled from various sources. targetmol.commedchemexpress.euupc.edumedchemexpress.comnih.govadooq.comacs.orgmedchemexpress.comaustinpublishinggroup.com

Structural Determinants of Receptor Binding and Selectivity

The chemical structure of this compound is complex, featuring multiple chiral centers and functional groups, including amide, sulfonyl, and benzodioxole rings. ontosight.ai The compound is a hydrochloride salt. ontosight.aibiosynth.comlabsolu.ca Its full chemical name reflects its stereochemistry and the arrangement of its functional groups. ontosight.ai

Studies investigating the structural determinants of B1 receptor binding and selectivity have utilized techniques such as homology modeling and docking simulations. upc.edumdpi.com For this compound, a proposed bound conformation to the bradykinin B1 receptor suggests key interactions. The nitrogen of the piperidine (B6355638) moiety is proposed to form a hydrogen bond with Asp-291. upc.edu The isopropylamide group is suggested to be located in a region with hydrophobic residues like Leu-191 and Leu-193. upc.edu The amide group in the center of the molecule is proposed to form a hydrogen bond with Gln-295. upc.edu Structure-activity relationship (SAR) studies on related compounds have indicated the importance of the spatial placement of a lipophilic sulfonamide and a basic amine moiety for high binding affinity to the B1 receptor. upc.eduacs.org Replacing the naphthyl group with a trifluorobenzene did not result in a loss of affinity, supporting the environment where the naphthyl group is located in the proposed binding model. upc.edu These structural features and interactions contribute to this compound's high affinity and selectivity for the bradykinin B1 receptor.

Preclinical Efficacy Studies of Ssr240612 in Disease Models

Anti-inflammatory and Analgesic Mechanisms

Inflammation is a significant contributor to pathological pain, and bradykinin (B550075), through its receptors, plays a role in these processes. researchgate.netpitt.edu The bradykinin B1 receptor is often induced during inflammation and tissue injury, and its activation contributes to hyperalgesia and allodynia. researchgate.netpitt.edunih.gov As a B1 receptor antagonist, SSR240612 has been studied for its ability to modulate inflammatory and nociceptive responses in various preclinical models. researchgate.netnih.govresearchgate.net

Modulation of Edema Formation

Edema, or swelling caused by fluid accumulation, is a common feature of inflammation. Bradykinin is known to increase vascular permeability, contributing to edema formation. pitt.edu Studies have evaluated the effect of this compound on edema induced by specific inflammatory agents.

Des-Arg9-bradykinin is a selective agonist for the bradykinin B1 receptor. nih.govalibaba.com Injection of des-Arg9-bradykinin into the paw of rodents induces edema, a model used to assess the efficacy of B1 receptor antagonists in reducing swelling. medchemexpress.comtargetmol.comresearchgate.netnih.govresearchgate.net

Preclinical studies have demonstrated that this compound effectively blocks des-Arg9-bradykinin-induced paw edema in mice. medchemexpress.comtargetmol.comresearchgate.netnih.govcaymanchem.combiocompare.comresearchgate.net Oral administration of this compound significantly inhibited the increase in paw volume. medchemexpress.comtargetmol.comresearchgate.netnih.govcaymanchem.comresearchgate.net Intraperitoneal administration also showed inhibitory effects on edema formation. medchemexpress.comtargetmol.comresearchgate.netnih.govcaymanchem.comresearchgate.net

Table 1: Effect of this compound on Des-Arg9-Bradykinin-Induced Paw Edema in Mice

Administration RouteEffect on Paw Edema
OralInhibited
IntraperitonealInhibited

These findings indicate that this compound, by antagonizing the B1 receptor, can effectively reduce edema formation in this inflammatory model. medchemexpress.comtargetmol.comresearchgate.netnih.govcaymanchem.comresearchgate.net

Capsaicin (B1668287), the pungent component of chili peppers, is known to induce neurogenic inflammation, including edema, often mediated through the activation of TRPV1 channels and the release of inflammatory mediators. wikipedia.orgresearchgate.netijcsrr.org Studies using capsaicin-induced ear edema in mice have been conducted to evaluate the anti-inflammatory potential of compounds. targetmol.comresearchgate.netnih.govresearchgate.net

This compound has been shown to reduce capsaicin-induced ear edema in mice. targetmol.comresearchgate.netnih.govcaymanchem.comresearchgate.net Oral administration of this compound potently reduced the ear edema in a manner that was described as non-concentration-dependent across the tested doses in one study. medchemexpress.com Another study reported a reduction in capsaicin-induced ear edema with oral administration. targetmol.comresearchgate.netnih.govcaymanchem.comresearchgate.net

Table 2: Effect of this compound on Capsaicin-Induced Ear Edema in Mice

Administration RouteEffect on Ear Edema
OralReduced

The inhibition of capsaicin-induced edema by this compound suggests a role for bradykinin B1 receptors in this model of neurogenic inflammation. targetmol.comresearchgate.netnih.govcaymanchem.comresearchgate.net

Des-Arg9-Bradykinin-Induced Paw Edema

Attenuation of Nociceptive Responses

Nociception is the process by which painful stimuli are detected and transmitted. Bradykinin and its receptors are involved in sensitizing nociceptors, contributing to pain and hyperalgesia. researchgate.netpitt.edubiomolther.org this compound, as a B1 receptor antagonist, has been evaluated for its analgesic properties in various pain models. researchgate.netnih.govcaymanchem.combiocompare.comresearchgate.net

The formalin test is a widely used model for assessing analgesic activity in rodents. ucl.ac.be It involves injecting formalin into the paw, which produces a biphasic nociceptive response: an early phase reflecting acute pain and a late phase associated with inflammation and central sensitization. ucl.ac.bephypha.ir The late phase is considered more indicative of inflammatory and neuropathic pain.

This compound has been shown to reduce the duration of the late phase of paw licking in the formalin model in mice. medchemexpress.comtargetmol.comresearchgate.netnih.govresearchgate.net This effect was observed to be dose-dependent. medchemexpress.com In rats, this compound also inhibited the late phase of the nociceptive response to formalin. targetmol.comresearchgate.netnih.govresearchgate.net

Table 3: Effect of this compound on Formalin-Induced Nociceptive Response

SpeciesPhase AffectedEffect on Nociceptive Response
MiceLate PhaseReduced paw licking duration
RatsLate PhaseInhibited

These results indicate that this compound possesses analgesic properties, particularly in the inflammatory phase of pain processing, consistent with its role as a B1 receptor antagonist. medchemexpress.comtargetmol.comresearchgate.netnih.govresearchgate.net

Ultraviolet (UV) irradiation of skin is a model used to induce inflammation and thermal hyperalgesia, an increased sensitivity to heat. researchgate.netbiomolther.org Studies using this model have indicated a dominance of bradykinin B1 receptor involvement in UV-induced heat hyperalgesia. researchgate.netbiomolther.org

This compound has been shown to inhibit thermal hyperalgesia induced by UV irradiation in rats. targetmol.comresearchgate.netnih.govcaymanchem.comresearchgate.net It dramatically increased withdrawal latencies in this model. medchemexpress.com Both this compound, a synthetic B1 antagonist, and a peptidergic B1 antagonist effectively prevented UV-induced heat hyperalgesia, while a B2 antagonist showed limited effect. researchgate.netbiomolther.org The hyperalgesia was aggravated by a selective B1 agonist and reversed only by the B1 antagonist. biomolther.org

Table 4: Effect of this compound on UV Irradiation-Induced Thermal Hyperalgesia in Rats

ModelEffect on Thermal Hyperalgesia
UV Irradiation (Rats)Inhibited, Increased withdrawal latencies

The findings from the UV irradiation model support the role of bradykinin B1 receptors in mediating thermal hyperalgesia and demonstrate the efficacy of this compound in attenuating this response. medchemexpress.comtargetmol.comresearchgate.netnih.govcaymanchem.comresearchgate.netresearchgate.netbiomolther.org

Neuropathic Pain Models (e.g., Sciatic Nerve Constriction)

Studies utilizing rodent models of neuropathic pain have provided evidence for the efficacy of this compound. In a rat model of sciatic nerve constriction, oral administration of this compound at doses of 20 and 30 mg/kg was reported to prevent neuropathic thermal pain. researchgate.net In a rat model of partial sciatic nerve ligation (PSNL), this compound suppressed thermal hyperalgesia. mdpi.com However, in the same PSNL model, this compound did not blunt mechanical and cold allodynia. mdpi.com Research in a mouse model of paclitaxel-induced neuropathic pain observed increased expression of both B1 and B2 receptors in the sciatic nerve, suggesting a potential role for kinin receptor antagonists in treating this syndrome. researchgate.net

Tactile and Cold Allodynia in Metabolic Disease Models

This compound has demonstrated notable effects on tactile and cold allodynia in experimental rat models of insulin (B600854) resistance induced by chronic glucose feeding. Acute oral administration of this compound dose-dependently reversed tactile and cold allodynia in these rats. nih.govnih.govsemanticscholar.org The doses required for 50% inhibition (ID50) were determined to be 5.5 mg/kg for tactile allodynia and 7.1 mg/kg for cold allodynia at 3 hours post-administration. nih.govnih.gov

Table 1: Acute Effect of Oral this compound on Allodynia in Glucose-Fed Rats

Allodynia TypeTime Post-administrationID50 (mg/kg)
Tactile Allodynia3 hours5.5 nih.govnih.gov
Cold Allodynia3 hours7.1 nih.govnih.gov

Furthermore, prolonged treatment with this compound (10 mg/kg/day for 7 days) in glucose-fed rats resulted in a significant and sustained reduction of both tactile and cold allodynia. semanticscholar.orgplos.org This effect was observed from day 2 until the end of the 7-day treatment period. semanticscholar.org Importantly, this compound had no effect on basal sensory function in control rats, suggesting its effect is specific to the pathological state and not a general interference with normal pain pathways. nih.govnih.gov

Impact on Neurogenic Inflammation

This compound has shown inhibitory effects on neurogenic inflammation in various preclinical models. In a mouse model of trypsin-induced itching, which involves components of neurogenic inflammation, this compound inhibited the scratching behavior. nih.govbvsalud.org Studies in mice using capsaicin-induced ear edema, another model of neurogenic inflammation, demonstrated that this compound reduced the edema. researchgate.netresearchgate.netnih.gov These findings suggest that B1 receptors play a role in the neurogenic inflammatory response, and antagonism by compounds like this compound can mitigate these effects. researchgate.netnih.gov

Role in Metabolic and Endocrine Disorders

Beyond its effects on pain and inflammation, preclinical studies have investigated the role of this compound, as a B1R antagonist, in the context of metabolic and endocrine disorders, particularly those associated with insulin resistance.

Alleviation of Insulin Resistance-Associated Complications

Research indicates that the kinin B1 receptor is involved in insulin resistance and associated complications. nih.govnih.govcdnsciencepub.com Blockade of B1R with this compound has been explored as a potential therapeutic strategy to alleviate these complications.

The impact of this compound on plasma glucose and insulin levels in models of insulin resistance appears to depend on the duration of treatment and the specific animal model used. Acute administration of this compound (10 mg/kg) in glucose-fed rats did not significantly affect plasma glucose or insulin levels, nor did it impact insulin resistance as assessed by the HOMA index. medchemexpress.comnih.govnih.gov

However, prolonged treatment with this compound (10 mg/kg/day for 7 days) in glucose-fed rats normalized or significantly reduced high plasma insulin levels and improved insulin resistance (HOMA index). semanticscholar.orgplos.orgfrontiersin.orgfrontiersin.org This suggests that chronic B1R blockade may have beneficial effects on insulin sensitivity in this model. In contrast, a similar 1-week treatment with this compound in obese Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes, did not affect hyperglycemia or hyperinsulinemia, although it did reverse body weight gain and reduce polyphagia and polydipsia. cdnsciencepub.comresearchgate.netscholaris.ca

Table 2: Effect of Prolonged Oral this compound (10 mg/kg/day for 7 days) on Metabolic Parameters in Glucose-Fed Rats

ParameterGlucose-Fed Rats + VehicleGlucose-Fed Rats + this compoundSignificanceSource
Plasma GlucoseIncreasedUnaffectedNot significant medchemexpress.comnih.govnih.gov (Acute); cdnsciencepub.comresearchgate.netscholaris.ca (ZDF model)
Plasma InsulinIncreasedReduced/NormalizedSignificant semanticscholar.orgplos.orgfrontiersin.orgfrontiersin.org (Glucose-fed model)
Insulin Resistance (HOMA index)IncreasedReduced/NormalizedSignificant semanticscholar.orgplos.orgfrontiersin.orgfrontiersin.org (Glucose-fed model)

Note: Effects on plasma glucose and insulin regulation vary depending on the model and treatment duration.

Sensory polyneuropathy is a common complication of metabolic disorders like diabetes and insulin resistance, often manifesting as allodynia and hyperalgesia. nih.govnih.govplos.orgscispace.com The observed reversal of tactile and cold allodynia by this compound in the glucose-fed rat model of insulin resistance is considered a key finding related to the potential treatment of sensory polyneuropathy. nih.govnih.gov These preclinical results suggest that targeting the kinin B1 receptor with antagonists like this compound could be a relevant therapeutic strategy for alleviating the sensory abnormalities associated with metabolic disease-induced polyneuropathy. nih.govnih.gov

Modulation of Oxidative Stress in Metabolic Syndrome Models

Oxidative stress is recognized as a significant contributor to the pathogenesis and complications of metabolic syndrome, including hypertension, diabetes, and obesity mdpi.com. Studies have shown that increased oxidative stress, particularly enhanced superoxide (B77818) anion (O2•−) production, is implicated in these conditions mdpi.com. The kinin B1 receptor (B1R) is induced by oxidative stress and the cytokine pathway, often via the transcriptional nuclear factor κB (NF-κB) mdpi.com. Research in insulin-resistant and hypertensive glucose-fed rats, a model of metabolic syndrome, has indicated that oxidative stress is involved in the induction and upregulation of B1R mdpi.com.

This compound, as a B1R antagonist, has demonstrated effects on oxidative stress in metabolic syndrome models. In glucose-fed rats, a model of insulin resistance, chronic treatment with this compound for one week reversed vascular oxidative stress and normalized B1R upregulation plos.org. The activation of B1R has been shown to increase O2•− production through the activation of NADPH oxidase in the vasculature plos.org. This B1R-enhanced oxidative stress may originate from vascular and infiltrating immune cells in diabetes researchgate.net. A study using glucose-fed rats found that markers of oxidative stress (superoxide anion and nitrotyrosine expression) were enhanced in the aorta and renal cortex, and a one-week treatment with this compound reversed most of the observed alterations researchgate.net.

Therapeutic Potential in Type 1 Diabetes Mellitus

Type 1 diabetes mellitus (T1D) is characterized by the autoimmune destruction of pancreatic beta cells garvan.org.au. Preclinical research has explored the potential of this compound in mitigating the effects of T1D, particularly in preserving pancreatic islet integrity and modulating immune responses.

Preservation of Pancreatic Islets and Beta-Cell Integrity

Preserving the function and mass of pancreatic islet beta-cells is a critical therapeutic strategy for diabetes nih.gov. In the context of T1D, the immune system attacks and destroys these insulin-producing cells garvan.org.au. Studies using streptozotocin (B1681764) (STZ)-induced diabetic rats, a model for T1D, have investigated the impact of this compound on beta-cell survival.

Treatment with this compound in STZ-diabetic rats corrected hyperglycemia and hypoinsulinemia, suggesting an improvement in Langerhans islet survival or regeneration nih.govresearchgate.netresearchgate.net. This indicates that kinin B1R antagonism may help preserve the integrity of Langerhans islets beta-cells nih.govresearchgate.net.

Attenuation of Immune Cell Infiltration in the Pancreas

Immune cell infiltration into the pancreas is a hallmark of the autoimmune process in T1D, contributing to the destruction of beta cells medsci.org. Macrophages and TCD4+ lymphocytes are among the immune cells that infiltrate the pancreas in diabetic rats nih.govresearchgate.net. B1R has been found to be upregulated on these immune cells infiltrating the diabetic rat pancreas nih.govresearchgate.netdntb.gov.ua.

This compound has demonstrated the ability to prevent the infiltration of macrophages and TCD4+ lymphocytes in the pancreas of STZ-diabetic rats nih.govresearchgate.netdntb.gov.uacanada.ca. This attenuation of immune cell infiltration is considered a mechanism by which B1R antagonism exerts its anti-diabetic action nih.govresearchgate.net.

Impact on Inflammatory Mediators (e.g., iNOS, TNF-α, TRPV1)

Inflammatory mediators play a crucial role in the progression of diabetes and its complications. Inducible nitric oxide synthase (iNOS), Tumor Necrosis Factor-alpha (TNF-α), and Transient Receptor Potential Vanilloid 1 (TRPV1) are examples of such mediators that are often upregulated in diabetic conditions nih.govresearchgate.netcanada.caresearchgate.net.

In STZ-diabetic rats, the expression of B1R, iNOS, TNF-α, and TRPV1 was found to be upregulated nih.govresearchgate.netcanada.ca. Treatment with this compound prevented the upregulation of these inflammatory mediators in the pancreas nih.govresearchgate.netcanada.ca. This suggests that this compound's beneficial effects in T1D models involve the modulation of these inflammatory pathways. Targeting iNOS, for instance, has been suggested as a way to prevent the deleterious effects of B1R in insulin resistance and peripheral inflammation researchgate.net.

Cardiovascular System Investigations

The cardiovascular system is significantly affected by metabolic disorders, including hypertension and diabetes frontiersin.org. Preclinical studies have investigated the effects of this compound on hypertension models.

Effects on Hypertension Models

Hypertension is a major risk factor for cardiovascular disease and is often associated with metabolic syndrome frontiersin.org. The kinin B1 receptor has been implicated in the maintenance of arterial hypertension in animal models nih.gov.

This compound has been shown to reduce mean arterial blood pressure (MAP) in two rat models of hypertension: spontaneously hypertensive rats (SHR) and Angiotensin II (AngII)-hypertensive rats caymanchem.comnih.gov. In both models, this compound administered by gavage reduced MAP in a dose-dependent manner nih.gov. For instance, in 12-week glucose-fed rats, this compound reduced high blood pressure dose-dependently plos.org. Chronic treatment with this compound (10 mg/kg) for one week also significantly reduced high blood pressure in glucose-fed rats semanticscholar.org. The anti-hypertensive effect of this compound in these models appears to involve a central dopaminergic mechanism nih.gov.

While acute administration showed dose-dependent reductions in blood pressure, chronic treatment over a week also demonstrated significant reductions in hypertensive models plos.orgsemanticscholar.org.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound464930 caymanchem.com
iNOS24818 researchgate.net
TNF-α5955 nih.gov
TRPV133064 nih.gov

Data Tables

Based on the search results, here are some data points that can be presented in tables:

Table 1: Effect of this compound on Inflammatory Mediators in Pancreas of STZ-Diabetic Rats

MarkerSTZ-Diabetic Rats (Vehicle)STZ-Diabetic Rats (this compound)
B1RUpregulatedPrevented upregulation nih.govresearchgate.net
iNOSUpregulatedPrevented upregulation nih.govresearchgate.net
TNF-αUpregulatedPrevented upregulation nih.govresearchgate.net
TRPV1UpregulatedPrevented upregulation nih.govresearchgate.net
MacrophagesAbundantly distributedPrevented infiltration nih.govresearchgate.net
TCD4+ LymphocytesAbundantly distributedPrevented infiltration nih.govresearchgate.net

Table 2: Effect of this compound on Blood Pressure in Hypertension Models

ModelTreatment (this compound)Effect on Mean Arterial Blood Pressure (MAP)
SHR1, 5, 10 mg/kg, gavageReduced dose-dependently nih.gov
AngII-hypertensive rats1, 5, 10 mg/kg, gavageReduced dose-dependently nih.gov
12-week glucose-fed rats3-30 mg/kg, acuteReduced dose-dependently plos.org
Glucose-fed rats10 mg/kg, 1 weekSignificantly reduced high blood pressure semanticscholar.org

Modulation of Vascular Inflammation

The kinin B1 receptor is implicated in vascular inflammation, and its expression can be upregulated in response to inflammatory stimuli frontiersin.orgnih.govresearchgate.net. Preclinical research has explored the ability of this compound to modulate vascular inflammatory processes. Studies in glucose-fed rats, a model of insulin resistance and vascular inflammation, demonstrated that treatment with this compound for one week reversed the enhanced expression of B1 receptors, inducible nitric oxide synthase (iNOS), and other key inflammatory biomarkers such as IL-1β and adhesion molecules in the vascular bed nih.gov. This suggests that this compound can mitigate vascular inflammation in this model nih.gov. Furthermore, this compound has been shown to inhibit edema and reduce vascular permeability in various tissues, including the heart, kidney, lung, and liver, in rat models of diabetes and septic shock researchgate.netresearchgate.netnih.govumontreal.ca.

Renal Pathophysiology Studies

The role of the kinin B1 receptor in renal pathophysiology, including fibrosis and inflammation, has been investigated, with this compound used as a pharmacological tool caymanchem.comresearchgate.netnih.gov.

Mitigation of Renal Fibrosis in Obstructive Nephropathy Models

Renal fibrosis is a common outcome of progressive kidney diseases, including obstructive nephropathy krcp-ksn.org. Unilateral ureteral obstruction (UUO) is a widely used experimental model to study renal fibrosis krcp-ksn.orgnih.gov. Studies have shown that this compound can reduce fibrosis in a UUO mouse model of kidney fibrosis caymanchem.com. Delayed blockade of the B1 receptor with this compound has also been shown to reduce renal inflammation in a UUO model researchgate.net.

Influence on Renal Inflammatory Markers

Inflammation is a key contributor to the initiation and progression of renal pathologies nih.govmyeloma.org. Research indicates that this compound can influence renal inflammatory markers. In a mouse model of nephrotoxic serum-induced glomerulonephritis, where renal B1R expression is induced, treatment with this compound reduced renal chemokine expression and macrophage accumulation nih.gov. In glucose-fed rats, this compound treatment reversed the overexpression of B1R, iNOS, and IL-1β in the renal cortex frontiersin.org.

Immunomodulatory Actions in Systemic Inflammation

This compound has demonstrated immunomodulatory actions in models of systemic inflammation, particularly in septic shock researchgate.netnih.govnih.gov.

Impact on Septic Shock Models

Septic shock is a life-threatening condition characterized by a severe systemic inflammatory response homedialysis.org. Studies using rat models of septic shock, including those in diabetic rats, have investigated the impact of this compound researchgate.netnih.govnih.gov. In these models, lethal septic shock induced by lipopolysaccharide (LPS) was associated with increased edema and vascular permeability in various organs and increased expression of B1R researchgate.netnih.gov. This compound prevented these abnormalities researchgate.netnih.gov.

Organ damage, including injury to the lungs and kidneys, is a critical aspect of septic shock homedialysis.org. In rat models of septic shock in diabetes, which exhibit lung and kidney damage, including platelet micro-aggregate formation, this compound prevented these issues researchgate.netnih.govnih.gov. The compound reduced edema and vascular permeability in the heart, kidney, lung, and liver in these models researchgate.netresearchgate.netnih.gov. Oral treatment with this compound was able to diminish LPS-induced lethality in type 1 diabetic rats by preventing sepsis-related complications such as thrombosis and multiple organ damage nih.govmdpi.com.

Table 1: Summary of Preclinical Findings with this compound

Disease ModelKey FindingsRelevant Section
Glucose-fed rats (Vascular Inflammation)Reversed enhanced expression of B1R, iNOS, IL-1β, and adhesion molecules in the vascular bed.3.3.2. Modulation of Vascular Inflammation
UUO Mouse Model (Renal Fibrosis)Reduced renal fibrosis.3.4.1. Mitigation of Renal Fibrosis in Obstructive Nephropathy Models
Nephrotoxic Serum GlomerulonephritisReduced renal chemokine expression and macrophage accumulation.3.4.2. Influence on Renal Inflammatory Markers
Rat Septic Shock (Diabetic)Prevented increased edema and vascular permeability in heart, kidney, lung, and liver; prevented lung and kidney damage and platelet micro-aggregate formation; diminished lethality.3.5.1. Impact on Septic Shock Models, 3.5.1.1. Prevention of Organ Damage
Attenuation of Platelet Micro-Aggregate Formation

Studies in a rat model of septic shock in diabetes have demonstrated that this compound can prevent the formation of platelet micro-aggregates. In this model, lethal septic shock induced by lipopolysaccharide (LPS) in diabetic rats was associated with lung and kidney damage, including the formation of platelet micro-aggregates. Treatment with this compound was shown to prevent these abnormalities. researchgate.netresearchgate.net

General Anti-inflammatory Effects

This compound has shown efficacy in reducing various inflammatory markers and responses in preclinical settings. In the context of septic shock in diabetic rats, this compound prevented increases in edema and vascular permeability in organs such as the heart, kidney, lung, and liver. researchgate.netresearchgate.net Furthermore, it suppressed the enhanced expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and interleukin-1β (IL-1β) in tissues including the renal cortex, thoracic aorta, and liver in models of insulin resistance. nih.govfrontiersin.org Studies in mouse models of cutaneous inflammation also indicated that this compound, when applied topically or intraperitoneally, resulted in a significant reduction in inflammation. researchgate.net

Role in Arthritis and Autoimmune Inflammation

This compound and its target, the bradykinin B1 receptor, have been implicated in the pathogenesis of arthritis and autoimmune inflammation in preclinical models.

Suppression of Inflammatory Arthritis Development

Preclinical studies have shown that this compound can suppress the development of inflammatory arthritis. In the K/BxN serum-transfer arthritis mouse model, treatment with this compound significantly reduced ankle swelling compared to vehicle-treated mice, with the effect observed starting from the 6th day. acrabstracts.orgnih.gov Similarly, in a zymosan-induced arthritis model in wild-type mice, this compound treatment led to a significant decrease in knee swelling 48 hours after induction. nih.gov These findings suggest a potent anti-arthritic effect of B1R inhibition in inflammatory arthritis models.

Inhibition of Monocyte Chemotaxis

This compound has been shown to inhibit monocyte migration, a key process in inflammatory responses. Studies using a modified Boyden chamber demonstrated that this compound significantly inhibited monocyte (MN) migration induced by soluble CD13 (sCD13) and des-Arg9-bradykinin (DABK), both identified as ligands of the bradykinin B1 receptor. nih.govjci.orgresearchgate.net This suggests that this compound interferes with B1R-mediated chemotaxis of monocytes.

The inhibition of monocyte migration by this compound was found to be robust. jci.orgresearchgate.net

Regulation of Osteoclast Differentiation and Bone Resorption

Research indicates that this compound plays a role in regulating osteoclast differentiation and bone resorption, processes critical in bone-related diseases like rheumatoid arthritis. This compound inhibited the differentiation of osteoclasts derived from human monocytes and mouse osteoclast precursors in vitro. acrabstracts.org Furthermore, it blocked the bone resorption activity of differentiated osteoclasts. acrabstracts.org These effects suggest that targeting the B1R with this compound can mitigate pathological bone loss. The inhibition of osteoclast differentiation by this compound was also observed in mouse osteoclast precursors regardless of the age or sex of the mice. acrabstracts.org In human monocytes, this compound significantly inhibited differentiation into osteoclasts induced by M-CSF and RANKL. acrabstracts.org

Interaction with Soluble CD13/B1R Pathway

Preclinical studies have identified a significant interaction between soluble CD13 (sCD13) and the bradykinin B1 receptor (B1R), and this compound's role in modulating this pathway. sCD13, a shed form of the ectopeptidase CD13, has been found to act as a new ligand for B1R. acrabstracts.orgnih.gov This interaction is implicated in the pathogenesis of inflammatory arthritis. This compound, as a B1R antagonist, disrupts the sCD13/B1R axis. It inhibits sCD13-induced monocyte migration and signaling in fibroblast-like synoviocytes (FLS). acrabstracts.orgnih.govjci.orgresearchgate.net Blocking B1R with this compound also reduced the secretion of inflammatory cytokines like MCP-1/CCL2 and IL-6 from rheumatoid arthritis synovial tissue organ cultures. nih.govresearchgate.net The sCD13/B1R pathway has also been shown to be involved in osteoclast biology, with this compound inhibiting sCD13-induced ERK1/2 phosphorylation in cells that differentiate into osteoclasts and blocking osteoclast differentiation and resorption activity. acrabstracts.org These findings highlight the sCD13/B1R axis as a potential contributor to inflammation-induced bone damage and identify B1R as a compelling therapeutic target. acrabstracts.org

Central Nervous System Applications and Neuroinflammation

Preclinical research has explored the potential of this compound in addressing conditions affecting the central nervous system, with a notable focus on its role in neuroinflammation.

Effects on Depression-Like Behaviors in Stress Models

Studies have indicated that this compound demonstrates effects on depression-like behaviors in animal models of stress. In mice treated with systemic E. coli lipopolysaccharide (LPS), a model used to induce inflammation and associated behavioral changes, this compound treatment significantly reduced depression-like behavior as assessed by the tail-suspension test. nih.govresearchgate.net This effect was also observed in preventing anhedonia, measured using a sucrose (B13894) preference test, in LPS-treated mice. nih.gov The increased immobility time in the tail-suspension test following LPS treatment was preceded by an increase in kinin B1 receptor mRNA expression in the hippocampus and cortex, along with significant production of TNF-α in serum, brain, and cerebrospinal fluid. nih.gov The reduction in depression-like behavior by this compound suggests an involvement of kinin B1 receptors in these stress-induced responses, potentially linked to microglial activation and TNF-α production. nih.gov

Modulation of Microglial Activation in the Hippocampus

This compound has been shown to modulate microglial activation in the hippocampus. In the LPS-induced stress model in mice, administration of this compound prevented an increase in the number of activated microglial cells in the hippocampus. nih.govresearchgate.netcambridge.org Furthermore, in a mouse model of Alzheimer's disease (APP mice), treatment with this compound for 10 weeks significantly reduced microglial activation, as indicated by a decrease in the percentage of positive area and maximal labeling intensity of the microglial marker Iba1 in the hippocampus. nih.gov After 5 weeks of treatment, the effects were less pronounced but still showed some significance in the hippocampus, including the dentate gyrus. nih.gov This modulation of microglial activation by this compound suggests a potential anti-inflammatory effect within the brain.

Below is a table summarizing the effects of this compound on depression-like behaviors and microglial activation:

ModelBehavioral Test / Cellular MarkerObserved Effect of this compound TreatmentRelevant FindingSource
LPS-induced stress (mice)Tail-suspension testSignificantly reduced immobility time (depression-like behavior)Reduced depression-like behavior in stressed mice. nih.govresearchgate.net
LPS-induced stress (mice)Sucrose preference testEffective in preventing anhedoniaPrevented anhedonia in LPS-treated mice. nih.gov
LPS-induced stress (mice)Activated microglial cells (hippocampus)Prevented an increase in number of activated microglial cellsPrevented microglial activation in mouse hippocampus. nih.govresearchgate.netcambridge.org
APP mouse model of Alzheimer's diseaseIba1 immunostaining (hippocampus)Significantly reduced microglial activation (positive area and intensity)Reduced microglial activation in APP mouse hippocampus after 10 weeks. nih.gov

Neuroprotective Potential in Central Nervous System Injury (e.g., Traumatic Brain Injury)

The concept of neuroprotection in central nervous system injury, including traumatic brain injury (TBI), involves strategies to attenuate secondary injury processes and improve functional outcomes. nih.govresearchgate.netnih.gov The kinin system, particularly bradykinin and substance P, has been implicated in acute CNS injury due to their pro-inflammatory roles. researchgate.net While kinin receptor antagonists are being explored as potential neuroprotective interventions nih.govresearchgate.net, one study comparing bradyzide (B1235650) (a B2 receptor antagonist) and this compound (a B1 receptor antagonist) found that bradyzide showed greater neuroprotective efficacy in maintaining blood-brain barrier integrity in a CNS injury model. nih.gov This suggests that while kinin receptor antagonists are relevant to neuroprotection, the specific efficacy of this compound in TBI or other CNS injury models compared to other agents or targets requires further detailed investigation.

Oncology Research

Preclinical research has also touched upon the potential influence of this compound in oncology.

Influence on Tumor Growth and Progression

Studies have investigated the effects of this compound on tumor growth, particularly in the context of kinin B1 receptor expression in cancer cells. High expression of kinin B1 receptors, predominantly in internal/nuclear compartments, has been observed in certain cancer cell lines, such as the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, and in clinical samples of TNBC patients. nih.gov Preclinical studies evaluating cell-permeable B1R antagonists, including this compound, in MDA-MB-231 cells found that these compounds were more toxic to these cancer cells compared to normal human mammary epithelial cells (MCF-10A) and COS-1 cells, which express low or no B1R. nih.gov These effects were assessed using assays such as clonogenic, MTT proliferative/cytocidal assays, and fluorescence-activated cell-sorting (FACS)-based apoptosis analyses. nih.gov Furthermore, these cell-penetrant B1R antagonists demonstrated the ability to cooperate with suboptimal doses of chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel (B517696) to promote TNBC cell death. nih.gov This suggests a potential role for internally acting kinin B1R antagonists in inhibiting the growth of breast cancer. nih.gov

Below is a table summarizing the effects of this compound in oncology research:

Cancer TypeCell LineAssay TypeObserved Effect of this compoundRelevant FindingSource
Triple-negative breast cancerMDA-MB-231 cellsClonogenic, MTT proliferative/cytocidal, FACS apoptosisMore toxic to MDA-MB-231 cells compared to low/non-B1R expressing cells; promoted cell deathCell-permeable B1R antagonists, including SSR2406612, show toxicity to TNBC cells expressing high B1R. nih.gov nih.gov
Triple-negative breast cancerMDA-MB-231 cellsDrug combination experimentsCooperated with doxorubicin and paclitaxel to promote cell deathCan enhance the effects of chemotherapy in TNBC cells. nih.gov

Role in Tumor Microenvironment Modulation

The tumor microenvironment (TME) is a complex network of cells, extracellular matrix, and signaling molecules that influences tumor growth, progression, and response to therapy mdpi.comfrontiersin.org. Bradykinin receptors, particularly B1R, have been implicated in processes relevant to the TME, including inflammation, angiogenesis, and cell proliferation mdpi.comresearchgate.net.

While direct studies specifically detailing this compound's comprehensive role in modulating the entire tumor microenvironment were not extensively found, research on B1R antagonists in cancer models provides insights. B1R activation has been shown to potentiate malignant behaviors by inducing cell proliferation, migration, and angiogenesis mdpi.com. The pro-inflammatory effect of B1R activation can modulate the TME, potentially priming it for metastasis mdpi.com.

Studies using B1R antagonists, including this compound in some instances, have explored their impact on cancer cell behavior. For example, in bladder cancer cells, treatment with B1 and B2 receptor antagonists, including this compound, markedly inhibited cell proliferation researchgate.netnih.gov. This suggests that targeting bradykinin receptors can influence tumor cell growth within the TME.

Furthermore, B1R has been shown to affect tumor-associated macrophage (TAM) activity and glioblastoma progression nih.gov. Overexpression of B1R in glioblastoma promoted the expression of cell adhesion molecules like ICAM-1 and VCAM-1, enhanced GBM cell migration, and regulated the production of protumorigenic cytokines and chemokines such as IL-6, IL-8, CXCL11, and CCL5 nih.gov. B1R overexpression also increased the expression of CD68 in TAMs and upregulated programmed death-ligand 1 (PD-L1) in both GBM cells and macrophages, contributing to resistance against T-cell response nih.gov. These findings suggest that B1R signaling within the TME can influence immune cell activity and create an immunosuppressive environment. While this compound was not explicitly used in all aspects of this glioblastoma study, it highlights the potential for B1R antagonists to modulate the immune landscape within the TME.

In triple-negative breast cancer cells, cell-permeable B1R antagonists, including this compound, were found to be more toxic to cancer cells compared to normal mammary epithelial cells nih.gov. These antagonists could also cooperate with chemotherapy agents to promote cancer cell death nih.gov. This suggests a potential for B1R antagonists to impact tumor cells directly and enhance the effects of other therapies within the TME.

Bradykinin B1 Receptor Expression in Malignancies

The expression of the bradykinin B1 receptor is significantly upregulated in various malignancies compared to normal tissues, where its expression is typically low or absent mdpi.commedchemexpress.comsnmjournals.orgsnmjournals.orgaacrjournals.org. This makes B1R an attractive target for cancer diagnosis and therapy snmjournals.orgaacrjournals.org.

Increased B1R expression has been documented in a wide range of cancers, including esophageal, cervical, gastric, prostate, lung, and renal cancers mdpi.comsnmjournals.org. Higher B1R expression levels have been reported in tumor tissues compared to normal tissues nih.gov. Studies have specifically noted high B1R expression in gastric, breast, prostate, and lung cancer cells nih.gov. In bladder cancer, B1 receptor expression was found to be increased in all tumor samples examined and under conditions of chronic inflammation researchgate.netnih.gov. Upregulation of bradykinin receptors, including B1R, has also been observed in rat and human glioma cells, with expression positively correlated with the World Health Organization tumor grade nih.gov.

In breast cancer, B1R was expressed in a high proportion of ductal breast carcinomas in situ as well as invasive ductal breast carcinomas aacrjournals.org. High nuclear expression of B1R has also been observed in several human cancers, including predominantly at internal/nuclear compartments in triple-negative breast cancer cell lines and clinical samples nih.gov.

The induction of B1R expression is stimulated by factors such as bradykinin, TNFα, and IL1β aacrjournals.org. The soluble receptor of the globular heads of C1q (sgC1qR) has also been shown to induce B1R expression in endothelial cells aacrjournals.org. The cause of B1R overexpression in cancers is not fully understood aacrjournals.org.

The overexpression of B1R in malignancies supports its potential as a target for imaging and therapeutic strategies snmjournals.orgsnmjournals.orgaacrjournals.org. Radiopharmaceuticals targeting B1R are being developed for cancer imaging due to its overexpression in various tumor types snmjournals.orgsnmjournals.org.

Table 2 lists some malignancies where Bradykinin B1 Receptor overexpression has been reported.

MalignancyCitation
Esophageal Cancer mdpi.comsnmjournals.org
Cervical Cancer mdpi.comsnmjournals.org
Gastric Cancer mdpi.comnih.govsnmjournals.org
Prostate Cancer mdpi.comnih.govsnmjournals.orgaacrjournals.org
Lung Cancer mdpi.comnih.govsnmjournals.orgaacrjournals.org
Renal Cancer mdpi.comsnmjournals.org
Breast Cancer mdpi.comnih.govnih.govaacrjournals.org
Bladder Cancer researchgate.netnih.gov
Glioma nih.gov
Triple-Negative Breast Cancer nih.gov

Pharmacokinetics and Pharmacodynamics Pk/pd Considerations in Research

Relationship between Exposure and Pharmacological Response in Models

Understanding the relationship between the systemic exposure of a compound (e.g., plasma concentration) and its pharmacological effect is fundamental in PK/PD studies. This helps determine the concentration range required for efficacy in preclinical models. For SSR240612, its antagonistic properties against the bradykinin (B550075) B1 receptor have been demonstrated in vivo. For example, this compound inhibited des-Arg(9)-BK-induced paw edema in mice following oral administration at doses of 3 and 10 mg/kg, and intraperitoneal administration at 0.3 and 1 mg/kg researchgate.net. It also showed effects in rat models of thermal hyperalgesia and neuropathic pain after oral administration researchgate.net. These findings indicate a relationship between the administered dose, presumed systemic exposure, and the observed pharmacological response in these animal models. While specific plasma concentration-effect curves for this compound were not detailed in the search results, the observed dose-dependent effects in various in vivo models support the existence of an exposure-response relationship. Studies on other compounds, like a novel B(1) receptor antagonist (compound A), have explicitly evaluated pharmacokinetic-pharmacodynamic relationships, demonstrating dose-dependent reversal of hyperalgesia and establishing a plasma EC50 researchgate.net. Exposure-response analyses are a critical part of drug development, allowing for the use of modeling and simulation to inform dosing strategies nih.govresearchgate.net.

Insights from ADME/PK Profiling in Drug Discovery

ADME/PK profiling is an integral part of the drug discovery process, providing crucial data to select and optimize drug candidates with favorable pharmacokinetic properties eurofinsdiscovery.comevotec.comsygnaturediscovery.comnih.gov. Early assessment of ADME properties such as solubility, permeability, metabolic stability, and protein binding helps predict a compound's in vivo behavior and potential for success eurofinsdiscovery.comsygnaturediscovery.com. For this compound, while comprehensive ADME profiling details were not extensively available in the search results, its identification as a non-peptide antagonist suggests that efforts were made to develop a molecule with potentially improved ADME properties compared to peptide-based antagonists, which often suffer from poor oral bioavailability and metabolic instability. The fact that this compound is described as "orally active" further implies that its ADME profile, particularly its absorption characteristics, was deemed suitable for oral administration in preclinical studies researchgate.net. ADME/PK studies help in understanding factors influencing bioavailability, such as metabolism and first-pass effects eurofins.com. They also provide data to estimate plasma and tissue concentrations, which is essential for interpreting pharmacological activity and guiding dose selection in preclinical and potentially clinical studies evotec.comsygnaturediscovery.comeurofins.com.

Toxicology and Safety Assessment in Research Models

Acute Toxicity Evaluations in Experimental Models

Acute toxicity studies in experimental models provide initial information on the potential harmful effects of a substance after a single or short-term exposure. Investigations involving SSR240612 have been conducted in rodent models to determine its immediate impact.

In studies utilizing 12-week glucose-fed rats, acute oral administration of this compound was performed to evaluate its effects on systolic blood pressure. Doses of 10 and 30 mg/kg significantly reduced high blood pressure in these rats. In contrast, the same doses administered to control rats did not result in a significant effect on systolic blood pressure. nih.govplos.org Based on these acute effects, particularly on blood pressure and allodynia, a dose of 10 mg/kg was selected for subsequent chronic studies. nih.govplos.org

Further acute toxicity assessments in mice models explored the compound's effects on inflammatory responses. This compound administered acutely at doses of 3 and 10 mg/kg orally, and 0.3 and 1 mg/kg intraperitoneally, demonstrated inhibition of paw edema induced by des-Arg(9)-BK. researchgate.net Acute oral administration at doses of 0.3, 3, and 30 mg/kg also reduced capsaicin-induced ear edema in mice. researchgate.net In a rat model of intestinal injury, acute intravenous administration of 0.3 mg/kg this compound reduced tissue destruction and neutrophil accumulation following splanchnic artery occlusion/reperfusion. researchgate.net Additionally, acute intraperitoneal treatment with this compound (150 nmol/kg) decreased cisplatin-induced mechanical allodynia in male mice. nih.gov Systemic pre-treatment with this compound at doses of 100, 300, and 1000 nmol/kg subcutaneously also reduced mechanical allodynia in a mouse model of postoperative pain. nih.gov

These findings from acute toxicity evaluations in various rodent models are summarized in the table below:

Experimental ModelAdministration RouteDose Range TestedObserved EffectCitation
12-week Glucose-fed RatsOral3-30 mg/kgDose-dependent reduction in high systolic blood pressure nih.govplos.org
Control RatsOral10, 30 mg/kgNo significant effect on systolic blood pressure nih.govplos.org
Mice (des-Arg(9)-BK paw edema)Oral, Intraperitoneal3, 10 mg/kg (p.o.), 0.3, 1 mg/kg (i.p.)Inhibition of paw edema researchgate.net
Mice (capsaicin-induced ear edema)Oral0.3, 3, 30 mg/kgReduction of ear edema researchgate.net
Rats (intestinal injury)Intravenous0.3 mg/kgReduced tissue destruction and neutrophil accumulation researchgate.net
Male Mice (cisplatin neuropathy)Intraperitoneal150 nmol/kgDecreased mechanical allodynia nih.gov
Mice (postoperative pain)Subcutaneous100, 300, 1000 nmol/kgReduced mechanical allodynia nih.gov

Assessment of Organ-Specific Toxicity in Preclinical Studies

Preclinical studies have also investigated the potential for this compound to induce toxicity in specific organs. These studies often involve examining changes in organ weight, histology, and molecular markers of damage or altered function.

Research in rat models has explored the impact of this compound on various organs, including the renal cortex, aorta, liver, gastrocnemius muscle, heart, kidney, lung, and platelets. nih.govplos.orgfrontiersin.orgresearchgate.net In glucose-fed rats, treatment with this compound reversed the overexpression of B1R mRNA in the aorta and skeletal muscle and significantly reduced its levels in the liver. nih.govplos.org

In a rat model of septic shock in diabetes, this compound demonstrated protective effects against organ damage. It prevented increases in edema and vascular permeability observed in the heart, kidney, lung, and liver. researchgate.net Furthermore, this compound treatment prevented the increased expression of B1R in the heart and kidney in this model. researchgate.net The compound also prevented lung and kidney damage, including the formation of platelet micro-aggregates, in rats subjected to septic shock in diabetes. researchgate.net

Developmental Toxicity Screening in Male Reproductive Systems

The potential for chemical compounds to adversely affect the development of the male reproductive system is a critical area of toxicological assessment. This compound has been included in large-scale screening efforts aimed at identifying chemicals with potential developmental toxicity.

This compound is listed among the chemicals evaluated in the U.S. EPA's animal study database (ToxRefDB) and in vitro high-throughput screening (HTS) database (ToxCastDB) for their effects on male reproductive parameters. researchgate.netnih.gov These databases are utilized in studies seeking to correlate environmental chemicals, molecular targets, and adverse outcomes, with a specific emphasis on developmental toxicity impacting the male reproductive system. researchgate.netnih.gov

Analysis of data from the ToxCastDB, which profiles chemical bioactivity across numerous molecular and cellular features, indicated that the molecular targets associated with this compound's neural activity were distinct from other predicted modes of action. researchgate.net This suggests that this compound may possess a unique bioactivity profile among chemicals evaluated for male reproductive developmental toxicity. researchgate.net

Furthermore, this compound was included in a list of chemicals profiled using a pluripotent human stem cell line-based biomarker assay designed for developmental toxicity screening (part of the ToxCast_STM dataset). epa.govepa.gov This assay is used to predict in vivo developmental toxicity based on in vitro data, and such studies contribute to improving the ability to predict potential developmental toxicants. epa.gov

These screening efforts indicate that this compound has been subjected to evaluation within programs focused on identifying potential developmental toxicants, particularly those affecting the male reproductive system, and its bioactivity profile has been characterized in these contexts.

Translational Research and Clinical Development Status

Transition from Preclinical Findings to Clinical Indications

Preclinical research established SSR240612 as a potent and selective antagonist of the bradykinin (B550075) B1 receptor. researchgate.netcaymanchem.com The B1 receptor is known to be upregulated during tissue injury and inflammation, playing a role in chronic pain and inflammatory processes, in contrast to the constitutively expressed B2 receptor which is primarily involved in acute responses. researchgate.netnih.govnih.govnih.gov

Studies in various animal models demonstrated the efficacy of this compound in reducing pain and inflammation. It was reported as the first B1 receptor antagonist to show proven efficacy and oral bioavailability in such models. researchgate.net

Key preclinical findings included:

Inhibition of edema induced by the B1 receptor agonist des-Arg9-bradykinin in mice following both oral and intraperitoneal administration. researchgate.netcaymanchem.com

Reduction of capsaicin-induced ear edema in mice. researchgate.net

Attenuation of tissue damage and neutrophil accumulation in a rat model of intestinal injury induced by splanchnic artery occlusion/reperfusion. researchgate.netcaymanchem.com

Suppression of thermal hyperalgesia induced by UV irradiation in rats. researchgate.net

Inhibition of the late phase of nociceptive response in the formalin test in rats. researchgate.net

Prevention of neuropathic thermal pain in a rat model involving sciatic nerve constriction. researchgate.net

Reversal of tactile and cold allodynia in a rat model of insulin (B600854) resistance, suggesting potential in diabetic neuropathic pain. nih.gov

Reversal of the upregulation of B1R and several pro-inflammatory markers in the aorta of glucose-fed rats, indicating an effect on vascular inflammation in insulin resistance. nih.gov

These promising results in diverse preclinical models of pain and inflammation provided the rationale for advancing this compound into clinical trials for relevant indications, including inflammation and neuropathic pain. mdpi.com

Outcomes of Clinical Trials for Pain and Inflammation Indications

Despite the favorable preclinical profile, the clinical development of this compound for pain and inflammation indications faced significant challenges. The compound reached Phase II clinical trials for inflammation and neuropathic pain. mdpi.com

However, the outcomes in human trials were not as successful as anticipated based on preclinical data. This compound was reported as ineffective in clinical trials for inflammatory pain. researchgate.net Development was subsequently halted in Phase II for inflammation and neuropathic pain for reasons that were not publicly disclosed. mdpi.com By March 2009, no further development in Phase II for pain or in preclinical studies for inflammation was reported. springer.com

Analysis of Efficacy Challenges in Human Trials

The failure of this compound and other B1 receptor antagonists to translate preclinical efficacy to clinical success highlights several potential challenges in targeting the bradykinin system for pain and inflammation. A primary issue identified is the difficulty in translating findings from animal models to human conditions. nih.govresearchgate.netuq.edu.au

Factors contributing to the challenges in achieving clinical efficacy may include:

Complexity of the Kinin System: The kallikrein-kinin system, involving both B1 and B2 receptors and their interactions, is more complex than initially understood. nih.gov This complexity may lead to unanticipated effects or compensatory mechanisms in humans that are not fully replicated in animal models.

Underestimated System Complexity: The complexity of the kinin system was potentially underestimated during drug development, contributing to the failure of B1 inhibitors in the clinic. nih.gov

Species Differences: Early development of bradykinin receptor antagonists encountered issues with species specificity, affecting their activity between rodents and humans. mdpi.com While this compound was characterized for human B1 receptors, subtle differences in receptor function or downstream signaling pathways between species could contribute to the lack of translational success.

Disease Heterogeneity and Context: Pain and inflammation in humans are often complex, involving multiple mediators and pathways. cambridge.org Targeting a single pathway, such as the B1 receptor, might be insufficient to produce a significant therapeutic effect in multifactorial human diseases, even if it shows efficacy in specific, often more simplified, animal models. mdpi.com The role of B1R can also vary depending on the specific disease context. nih.govresearchgate.net

These factors underscore the inherent difficulties in developing analgesics and anti-inflammatory drugs and the need for a deeper understanding of the underlying pathophysiology and target validation in human conditions.

Future Directions and Emerging Research Avenues

Combination Therapies Involving SSR240612

The complexity of inflammatory and pain pathways often necessitates multi-modal therapeutic approaches. Research is exploring the potential benefits of combining this compound with other therapeutic agents to achieve enhanced efficacy or target multiple facets of a disease. For instance, studies have evaluated the combination of this compound with bradykinin (B550075) B2 receptor (B2R) antagonists in models of cutaneous inflammation, suggesting a role for both receptor subtypes in the neurogenic inflammatory response. researchgate.net While single deletion of either B1R or B2R did not alter responses in a capsaicin-induced ear edema model, double knockout mice showed significant inhibition, supporting the rationale for dual targeting or combination therapy. researchgate.net

Another area of investigation involves combining B1R antagonists like this compound with inhibitors of enzymes involved in the kallikrein-kinin system, such as kininase I (carboxypeptidase M, CPM). Inhibiting CPM could reduce the generation of B1R agonists, potentially offering a novel therapeutic approach that also enhances the beneficial effects of B2R by preventing the cleavage of bradykinin and kallidin. frontiersin.org Preclinical data suggests that pharmacological blockade of kininase 1 can exert similar beneficial effects to this compound in insulin (B600854) resistance models. frontiersin.org

The potential for combination therapies extends to conditions like lupus nephritis, where bradykinins are elevated. d-nb.info While this compound alone showed positive effects in a murine model, exploring combinations with existing lupus treatments could offer synergistic benefits. d-nb.info Similarly, in the context of fulminant myocarditis, targeting the B1R/iNOS pathway with B1R antagonists in combination with selective iNOS blockers is being considered to alleviate cardiac inflammation and endothelial dysfunction. dovepress.com

Novel Therapeutic Targets within the Kallikrein-Kinin System Influenced by this compound Research

Research with this compound and other B1R antagonists has provided insights that point to novel therapeutic targets within the broader kallikrein-kinin system (KKS). The KKS is a complex enzymatic cascade involved in inflammation, vascular permeability, and blood pressure regulation. dovepress.comsemanticscholar.org

One such target is kininase I (CPM), the enzyme responsible for generating B1R agonists like des-Arg9-bradykinin. frontiersin.orgsemanticscholar.org Studies with this compound have reinforced the detrimental role of B1R in conditions like insulin resistance, leading to the recommendation of CPM as a new therapeutic target. frontiersin.org Inhibiting CPM could offer an alternative strategy to B1R antagonism by limiting the production of the activating ligand. frontiersin.org

Furthermore, the interplay between the KKS and other systems, such as the renin-angiotensin system (RAAS), is being explored. Angiotensin II has been shown to induce B1R expression, suggesting a potential link between these pathways. nih.govsemanticscholar.org Research into this interaction, partly informed by studies with B1R antagonists, could reveal novel targets for conditions where both systems are implicated, such as hypertension and cardiovascular diseases. nih.govsemanticscholar.org

The interaction between kinin receptors and other signaling pathways, such as those involving transient receptor potential ankyrin 1 (TRPA1) channels, is also an area of emerging interest. researchgate.net Studies investigating the effects of B1R and B2R antagonists on TRPA1 sensitization in pain models could uncover novel targets or pathways for therapeutic intervention. researchgate.net

Advanced Modeling Approaches for Bradykinin B1 Receptor Antagonists

Advanced computational modeling techniques, such as molecular dynamics and docking simulations, are playing an increasingly important role in understanding the interaction of B1R antagonists with the receptor and guiding the design of new compounds. nih.govnih.gov These approaches can provide insights into the binding modes of antagonists, helping to explain differences in their biological and pharmacological properties. nih.gov

Understanding the precise binding mode of B1R antagonists is crucial, as different binding characteristics within the same molecular pocket can lead to varied effects on receptor activity, occupancy, and internalization. nih.gov For example, studies using molecular dynamics and docking simulations have highlighted how specific interactions, such as those with the N114 residue, can influence B1R internalization and the duration of the antagonist's effect. nih.gov

Computational modeling can also assist in structure-activity relationship (SAR) studies, allowing researchers to predict the impact of structural modifications on a compound's affinity and efficacy at the B1 receptor. nih.govacs.org This is particularly valuable in the development of novel non-peptidic antagonists with improved pharmacokinetic profiles and selectivity. acs.orgpatsnap.com

While this compound itself has been characterized pharmacologically, advanced modeling can help to further elucidate its specific interactions with the B1 receptor and compare its binding characteristics to other known antagonists. This can inform the design of next-generation B1R targeted therapies with optimized properties.

Repurposing Potential in New Disease Areas

The role of the B1 receptor in various pathological processes suggests that B1R antagonists like this compound may have therapeutic potential in diseases beyond their initial focus on pain and inflammation. Drug repurposing, the strategy of finding new uses for existing drugs, offers an accelerated path for drug development due to the availability of existing safety and pharmacokinetic data. nih.gov

Emerging research indicates potential applications for B1R antagonists in areas such as:

Oncology: Growing evidence suggests that B1R antagonists might have applications in oncology by modulating cell proliferation and reducing tumor-associated angiogenesis. patsnap.com Studies have shown anti-cancer effects in cell lines derived from glioma or lung carcinoma, potentially by interfering with pro-tumorigenic signaling pathways within the inflammatory microenvironment. patsnap.com The overexpression of B1R has been observed in a wide range of malignancies, making it a potential target. mdpi.com

Cardiovascular Diseases: While the B2R is more commonly associated with cardiovascular disorders, there is growing evidence supporting the application of B1R antagonists in certain cardiovascular conditions. patsnap.com The dual effects of kinin receptors in cardiovascular diseases, particularly B1R, are an area of ongoing investigation. dovepress.com Targeting the B1R/iNOS pathway could be a promising approach for conditions like fulminant myocarditis. dovepress.com

Metabolic Disorders: this compound has shown efficacy in reversing insulin resistance and associated metabolic features in experimental models, highlighting a potential role in type 2 diabetes and its complications. frontiersin.orgplos.org This effect appears to be linked to the inhibition of oxidative stress and the NF-κB pathway. frontiersin.org

Neurodegenerative Conditions: The involvement of kinins in the central nervous system and neurological disorders suggests that kinin receptor antagonists, including B1R antagonists, may represent novel neuroprotective agents. mdpi.commdpi.com Although clinical trials for B1R antagonists in neurological conditions are not as mature as for other indications, preclinical studies support further investigation. mdpi.com

Infectious Diseases: Preliminary research has explored the effect of this compound in Mycobacterium tuberculosis-infected mice, indicating a potential area for further investigation, although more studies are needed to clarify its utility. nih.gov

These examples highlight the diverse range of diseases where the inducible nature and pro-inflammatory role of the B1 receptor suggest a potential therapeutic benefit for its antagonists.

Unexplored Biological Pathways and Interactions

Despite significant research, the full spectrum of biological pathways and interactions influenced by B1R antagonists like this compound is still being uncovered. Future research directions include delving deeper into these unexplored areas to gain a more comprehensive understanding of the compound's mechanisms of action and identify new therapeutic opportunities.

One area of ongoing investigation is the complex interplay between the B1R and oxidative stress. Studies with this compound have demonstrated its ability to reverse vascular oxidative stress in models of insulin resistance, suggesting a link between B1R activation and increased superoxide (B77818) production, possibly through NADPH oxidase activation. plos.orgmdpi.com Further research is needed to fully elucidate the intricate signaling cascades involved in this interaction.

The relationship between B1R and other inflammatory mediators and signaling pathways, such as TNF-alpha, IL-1β, and the NF-κB pathway, warrants further exploration. frontiersin.orgplos.orgnih.gov Understanding how B1R activation modulates these pathways can reveal new targets for intervention and provide a more complete picture of the B1R's role in various inflammatory conditions.

Furthermore, the interaction of B1R with other G protein-coupled receptors (GPCRs) and ion channels, such as TRPA1, represents an emerging area of research. researchgate.netuni-muenchen.de Investigating the downstream signaling pathways resulting from these interactions could uncover novel therapeutic targets or strategies for modulating B1R-mediated effects. researchgate.net

The potential for B1R antagonists to influence processes like angiogenesis, cell proliferation, and immune cell recruitment in various disease contexts, particularly in oncology and chronic inflammatory disorders, requires further detailed investigation to fully understand the underlying biological mechanisms. patsnap.commdpi.com

Uncovering these unexplored pathways and interactions will be crucial for maximizing the therapeutic potential of this compound and other B1R antagonists and for identifying new targets within the kallikrein-kinin system and beyond.

Q & A

Q. What is the pharmacological mechanism of SSR240612 in diabetic neuropathy models?

this compound is a non-peptide, orally active antagonist of the kinin B1 receptor (B1R). In diabetic rat models, B1R upregulation in spinal and peripheral tissues (e.g., aorta, liver) correlates with tactile and cold allodynia. This compound inhibits B1R activity, reducing oxidative stress (e.g., NADPH oxidase activity) and neuronal hyperexcitability without affecting pancreatic function or systemic glucose levels. Its efficacy is dose-dependent (ID₅₀ = 5.5–7.1 mg/kg) and specific to pathological states, as it does not alter baseline pain pathways in non-diabetic controls .

Q. How do experimental designs for this compound studies address diabetic complications?

Studies typically use 10% glucose-fed rats over 4–12 weeks to induce hyperglycemia, insulin resistance, and allodynia. Key endpoints include:

  • Behavioral assays : Tactile (von Frey filaments) and cold allodynia (acetone test).
  • Biochemical markers : Plasma glucose/insulin, HOMA-IR index, and aortic superoxide anion levels.
  • Pharmacokinetics : Acute oral administration (0.3–30 mg/kg) with efficacy observed within 3–6 hours .
    Methodological rigor is ensured by adhering to guidelines for reproducible animal models, including standardized dosing and blinded outcome assessments .

Q. What evidence supports B1R as a therapeutic target in diabetic neuropathy?

B1R mRNA and receptor binding sites are upregulated in diabetic rats’ spinal cord and peripheral tissues. This compound reverses allodynia without altering metabolic parameters (e.g., glucose/insulin levels), confirming its direct neural action. Parallel studies in Alzheimer’s disease models show B1R blockade improves cerebrovascular function, suggesting broader applicability in neuroinflammatory pathologies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy across studies?

Discrepancies arise from dosage, duration, and model variability. For example, this compound failed to inhibit cold allodynia at 10–30 mg/kg in 12-week glucose-fed rats but was effective at lower doses in shorter-term models. To address this:

  • Dose-response curves : Test multiple doses (0.3–30 mg/kg) across timepoints.
  • Tissue-specific analysis : Quantify B1R expression in spinal vs. peripheral tissues.
  • Control for oxidative stress : Co-administer antioxidants (e.g., α-coenzyme Q10) to isolate B1R-mediated effects .

Q. What methodological strategies optimize translational potential of this compound findings?

  • Cross-species validation : Test efficacy in transgenic B1R knockout mice to confirm target specificity.
  • Chronic toxicity studies : Assess long-term safety beyond 8 weeks, focusing on cardiovascular and renal endpoints.
  • Combination therapies : Pair this compound with insulin sensitizers (e.g., metformin) to evaluate synergistic effects on neuropathy and metabolic parameters .

Q. How do researchers differentiate B1R-mediated effects from off-target actions in complex models?

  • Selective agonists/antagonists : Use [Des-Arg⁹]-Bradykinin (B1R agonist) to confirm receptor engagement.
  • RNA interference : Knock down B1R in target tissues to replicate this compound effects.
  • Oxidative stress assays : Measure NADPH oxidase activity and superoxide levels to distinguish B1R-dependent vs. antioxidant mechanisms .

Methodological Guidance

Q. What statistical approaches are critical for analyzing this compound dose-response data?

  • Nonlinear regression : Calculate ID₅₀ values with 95% confidence intervals.
  • ANOVA with post-hoc tests : Compare treatment groups against controls (e.g., Tukey’s HSD).
  • Longitudinal analysis : Use mixed-effects models for time-dependent outcomes (e.g., allodynia progression) .

Q. How can researchers ensure reproducibility in this compound studies?

  • Standardized protocols : Adopt ARRIVE guidelines for animal research, detailing glucose diet composition, dosing schedules, and behavioral testing conditions.
  • Open data practices : Share raw datasets (e.g., allodynia thresholds, qPCR data) in supplementary materials.
  • Independent replication : Collaborate with labs using identical this compound batches and animal strains .

Translational and Ethical Considerations

Q. What are the implications of this compound’s species-specific pharmacokinetics?

Rodent studies show rapid oral absorption (Tmax = 1–3 hours), but human trials require:

  • Phase I PK/PD studies : Establish bioavailability and half-life.
  • Tissue penetration analysis : Use PET tracers to quantify CNS uptake.
  • Ethical oversight : Ensure compliance with preclinical-to-clinical transition protocols .

Q. How do researchers balance mechanistic depth with clinical relevance in this compound studies?

  • Biomarker discovery : Link B1R inhibition to patient-reported outcomes (e.g., pain scales).
  • Patient stratification : Identify subgroups (e.g., type 2 diabetes with neuropathy) most likely to benefit.
  • Cost-effectiveness analysis : Compare this compound to existing therapies (e.g., gabapentin) in health-economic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SSR240612
Reactant of Route 2
Reactant of Route 2
SSR240612

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.